2-(Diphenylphosphoryl)cyclohexan-1-one
Description
2-(Diphenylphosphoryl)cyclohexan-1-one is a cyclohexanone derivative featuring a diphenylphosphoryl group (-P(O)Ph₂) at the 2-position. This electron-withdrawing substituent significantly influences the compound’s electronic properties, solubility, and reactivity. The phosphoryl group distinguishes it from other cyclohexanone derivatives, enabling applications in catalysis, organic synthesis, or as a ligand in coordination chemistry.
Properties
CAS No. |
53695-49-1 |
|---|---|
Molecular Formula |
C18H19O2P |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-diphenylphosphorylcyclohexan-1-one |
InChI |
InChI=1S/C18H19O2P/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,18H,7-8,13-14H2 |
InChI Key |
UDTRZCXFHAWDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Cyclohexanone+Diphenylphosphoryl chloride→2-(Diphenylphosphoryl)cyclohexanone+HCl
Industrial Production Methods
Industrial production of 2-(Diphenylphosphoryl)cyclohexanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-(Diphenylphosphoryl)cyclohexanone.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Phosphorylated amines or alcohols.
Scientific Research Applications
2-(Diphenylphosphoryl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)cyclohexanone involves its interaction with molecular targets through its phosphoryl group. The compound can form stable complexes with metal ions and other electrophilic species, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular attributes of 2-(Diphenylphosphoryl)cyclohexan-1-one with analogs from the evidence:
Key Observations:
- Electron Effects: The phosphoryl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (in ) or methylamino (in ). This affects the ketone’s reactivity in nucleophilic additions or reductions.
- Solubility: Phosphoryl groups enhance polarity, likely increasing solubility in polar solvents (e.g., DMSO or methanol) compared to aryl-substituted analogs.
Biological Activity
2-(Diphenylphosphoryl)cyclohexan-1-one is an organophosphorus compound notable for its unique structural characteristics, combining a cyclohexanone ring with a diphenylphosphoryl group. This compound has garnered attention for its potential biological activities, particularly in synthetic and medicinal chemistry.
- Molecular Formula : C18H19O2P
- Molecular Weight : 298.3 g/mol
- CAS Number : 53695-49-1
The synthesis typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride, often in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.
The biological activity of 2-(Diphenylphosphoryl)cyclohexan-1-one is largely attributed to its ability to interact with various biological membranes and lipid bilayers. Its amphiphilic nature suggests potential roles in membrane disruption or modulation, which may influence various biochemical pathways.
Biological Activity Overview
Research indicates that 2-(Diphenylphosphoryl)cyclohexan-1-one may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest it may have antimicrobial effects, though detailed mechanisms remain under investigation.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. This inhibition could position it as a candidate for anti-inflammatory applications.
Inhibition of Cyclooxygenase Enzymes
A study evaluated the inhibitory effects of various compounds on COX enzymes, revealing that certain derivatives of organophosphorus compounds exhibited significant COX-2 inhibition. Although specific data on 2-(Diphenylphosphoryl)cyclohexan-1-one was not detailed, the structural similarities suggest potential efficacy in this area .
Antimicrobial Activity
Research indicates that organophosphorus compounds can form stable complexes with metal ions, enhancing their reactivity and selectivity in biochemical pathways. This characteristic may contribute to their antimicrobial properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 2-(Diphenylphosphoryl)phenol | Phenolic derivative | Antimicrobial, COX inhibition |
| 2-(Diphenylphosphoryl)benzaldehyde | Aldehyde derivative | Antioxidant properties |
| 2-(Diphenylphosphoryl)acetophenone | Ketone derivative | Potential anti-inflammatory effects |
The comparison highlights that while similar compounds exhibit various biological activities, the unique structure of 2-(Diphenylphosphoryl)cyclohexan-1-one may confer distinct advantages in specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
